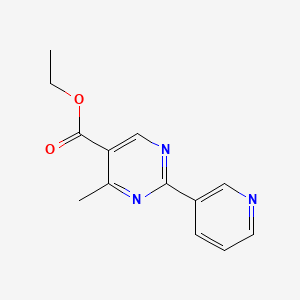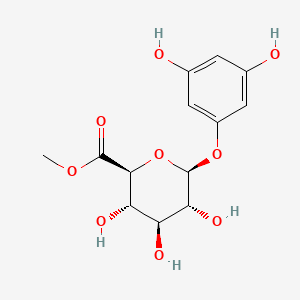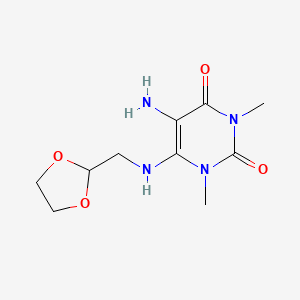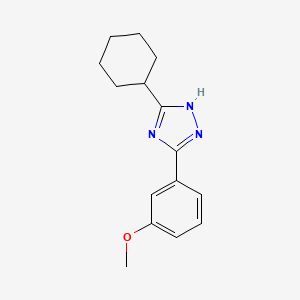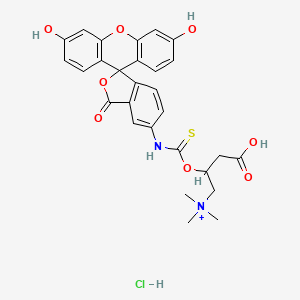
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is a fluorescent dye derivative used in various scientific research applications. This compound is known for its ability to conjugate with proteins and other molecules, making it a valuable tool in biochemical and medical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride typically involves the reaction of fluorescein derivatives with L-carnitine and thiocarbamate. The reaction conditions often require a controlled pH environment to ensure the stability of the compound. The process may involve multiple steps, including the activation of fluorescein and the subsequent conjugation with L-carnitine and thiocarbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The production process ensures high purity and consistency, which is crucial for its application in research and diagnostics.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce a variety of modified compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in labeling proteins and nucleic acids for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride involves its ability to conjugate with thiol groups on proteins and other molecules. This conjugation forms a stable thioether bond, allowing the compound to act as a fluorescent marker. The molecular targets include cysteine residues on proteins, and the pathways involved are primarily related to protein labeling and detection.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein-5-maleimide: A similar fluorescent dye used for protein labeling.
Tetramethylrhodamine-5-maleimide: Another fluorescent dye with similar applications.
5-Iodoacetamido-fluorescein: Used for labeling thiol groups in proteins.
Uniqueness
N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is unique due to its specific conjugation with L-carnitine and thiocarbamate, which may provide distinct properties and applications compared to other fluorescent dyes. Its ability to form stable conjugates with proteins makes it particularly valuable in research and diagnostic applications.
Propiedades
Fórmula molecular |
C28H28ClN2O8S+ |
|---|---|
Peso molecular |
588.0 g/mol |
Nombre IUPAC |
[3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]propyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C28H26N2O8S.ClH/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28;/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39);1H/p+1 |
Clave InChI |
CVKAPVGTQDRWSJ-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)


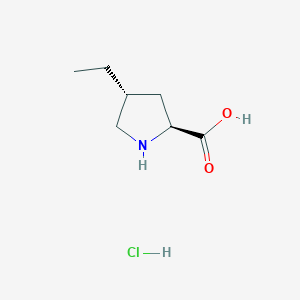
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
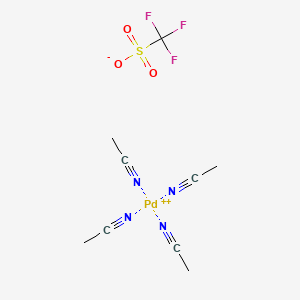
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
